molecular formula C18H18N2O2S2 B458771 4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Katalognummer: B458771
Molekulargewicht: 358.5g/mol
InChI-Schlüssel: NWLHVPXIERMFNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound characterized by its unique tricyclic structure This compound contains multiple functional groups, including phenyl, propan-2-yl, sulfanylidene, oxa, thia, and diazatricyclo moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate starting materials. For example, a precursor containing the necessary functional groups can be cyclized using a Lewis acid catalyst under controlled temperature and pressure conditions.

    Introduction of Functional Groups: The phenyl, propan-2-yl, and sulfanylidene groups can be introduced through subsequent substitution reactions. These reactions often require specific reagents and conditions, such as the use of organometallic reagents or halogenated intermediates.

    Oxidation and Reduction Steps: The oxa and thia groups can be introduced through oxidation and reduction reactions

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as sulfanylidene, into their reduced forms.

    Cyclization: The compound’s tricyclic structure can be further modified through cyclization reactions to form new ring systems.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution Reagents: Organometallic reagents, halogenated intermediates, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides.

Wissenschaftliche Forschungsanwendungen

4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, stereochemistry, and molecular interactions.

    Biology: It can be used as a probe to investigate biological pathways and enzyme activities, particularly those involving sulfur-containing compounds.

    Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory or antimicrobial activities, are of interest for drug development.

    Industry: Its chemical stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways: It can modulate biochemical pathways, such as those involved in oxidative stress, inflammation, or cell signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one analogs: Compounds with similar tricyclic structures but different substituents.

    Sulfur-containing heterocycles: Compounds with sulfur atoms in their ring systems, such as thiophenes and thiazoles.

    Oxa-containing heterocycles: Compounds with oxygen atoms in their ring systems, such as furans and oxazoles.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and a tricyclic structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C18H18N2O2S2

Molekulargewicht

358.5g/mol

IUPAC-Name

4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C18H18N2O2S2/c1-10(2)13-8-12-14(9-22-13)24-16-15(12)17(21)20(18(23)19-16)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,19,23)

InChI-Schlüssel

NWLHVPXIERMFNA-UHFFFAOYSA-N

SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4

Kanonische SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.